molecular formula C22H41NOS B14633513 N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide CAS No. 55708-49-1

N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide

Cat. No.: B14633513
CAS No.: 55708-49-1
M. Wt: 367.6 g/mol
InChI Key: OFVNUJDYHFEJPI-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is a compound with a complex molecular structure It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an octadeca-9,12-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide typically involves the reaction of a suitable amine with an appropriate fatty acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the octadeca-9,12-dienamide backbone can be reduced to single bonds.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide exerts its effects involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing their effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its ability to inhibit FAAH and modulate the endocannabinoid system sets it apart from other similar compounds.

Properties

CAS No.

55708-49-1

Molecular Formula

C22H41NOS

Molecular Weight

367.6 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)octadeca-9,12-dienamide

InChI

InChI=1S/C22H41NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-25-2/h7-8,10-11H,3-6,9,12-21H2,1-2H3,(H,23,24)

InChI Key

OFVNUJDYHFEJPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCCSC

Origin of Product

United States

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